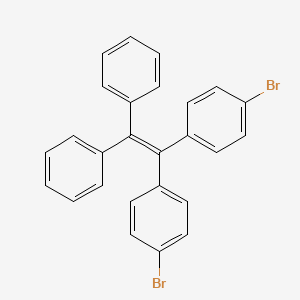
4,4'-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene)
Descripción general
Descripción
4,4’-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene) is a chemical compound with the molecular formula C26H18Br2. It is known for its unique structure, which includes two bromobenzene groups attached to a central diphenylethene core. This compound is used in various scientific research applications due to its distinctive properties .
Mecanismo De Acción
Target of Action
Similar compounds, such as tetraphenylethene (tpe) derivatives, have been known to interact with various biological targets .
Mode of Action
It is known that similar compounds, such as tpe derivatives, exhibit aggregation-induced emission (aie) properties . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in their aggregation state and subsequent emission properties.
Biochemical Pathways
Based on the aie properties of similar compounds , it can be inferred that the compound might affect pathways related to aggregation and emission properties of biological targets.
Result of Action
Based on the aie properties of similar compounds , it can be inferred that the compound might induce changes in the aggregation state and emission properties of its biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene) typically involves the reaction of 4-bromobenzophenone with diphenylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of diphenylethene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of various substituted diphenylethene derivatives.
Oxidation: Formation of diphenylethene oxides.
Reduction: Formation of reduced diphenylethene derivatives.
Aplicaciones Científicas De Investigación
4,4’-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene) is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of biological systems and as a probe in fluorescence microscopy.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: Similar structure but with hydroxyl groups instead of bromine atoms.
Poly(tetraphenylethene): A polymeric form with similar structural motifs.
4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid: Contains carboxylic acid groups instead of bromine atoms.
Uniqueness
4,4’-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene) is unique due to its specific bromine substitution, which imparts distinct reactivity and properties. This makes it particularly useful in applications requiring specific chemical modifications and interactions .
Propiedades
IUPAC Name |
1-bromo-4-[1-(4-bromophenyl)-2,2-diphenylethenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18Br2/c27-23-15-11-21(12-16-23)26(22-13-17-24(28)18-14-22)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSFLSAYXQSMPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B3158530.png)
![N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride](/img/structure/B3158537.png)

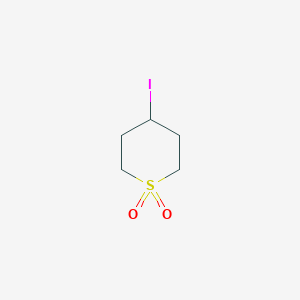
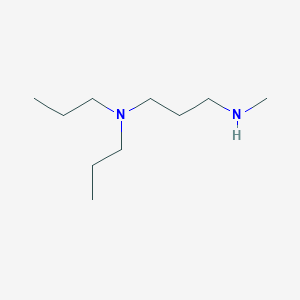

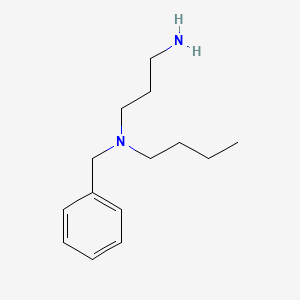

![(4-Chloro-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl)-triethyl-ammonium bromide](/img/structure/B3158592.png)
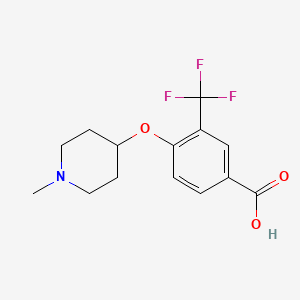
![{[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride](/img/structure/B3158604.png)
![3,7-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3158608.png)

![6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B3158616.png)
